![molecular formula C21H21N3O2 B2682629 N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide CAS No. 2034578-41-9](/img/structure/B2682629.png)
N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Ligands in Coordination Chemistry
Bipyridine derivatives, including our compound of interest, serve as excellent ligands for transition metal complexes. Their strong coordination ability allows them to form stable complexes with metal centers. Researchers have explored their use in catalysis, sensing, and molecular recognition. The compound’s unique structure can influence the reactivity and selectivity of metal-catalyzed reactions .
Supramolecular Assemblies
Supramolecular chemistry involves the design and study of non-covalent interactions between molecules. Bipyridine derivatives contribute to the construction of supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. Researchers explore their self-assembly behavior and potential applications in drug delivery and materials science .
Viologens and Redox-Active Compounds
Viologens are a class of redox-active compounds with applications in electrochromic devices, batteries, and sensors. Bipyridine-based viologens exhibit reversible redox behavior, making them suitable for electron transfer processes. Our compound’s structural features may contribute to its redox properties and potential use in energy storage systems .
Organic Synthesis and Functionalization
Researchers have developed synthetic methods for bipyridine derivatives, aiming to improve conversion rates and reaction conditions. Metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Stille coupling) and homocoupling reactions (Ullmann and Wurtz coupling) play a crucial role in accessing diverse bipyridine structures. Our compound’s synthesis pathways could be explored further in this context .
Electrochemical Applications
Electrochemical methods offer an alternative route for bipyridine synthesis. Researchers investigate electrochemical coupling reactions to access functionalized bipyridines. Our compound’s electrochemical behavior may find applications in sensors, electrocatalysis, or organic electronic devices .
These applications highlight the versatility and potential impact of N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide in various scientific fields. Further research and exploration will uncover additional uses and enhance our understanding of this intriguing compound . If you’d like more information on any specific application, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(2)26-19-5-3-18(4-6-19)21(25)24-14-16-7-12-23-20(13-16)17-8-10-22-11-9-17/h3-13,15H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKKZQFIPYZQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

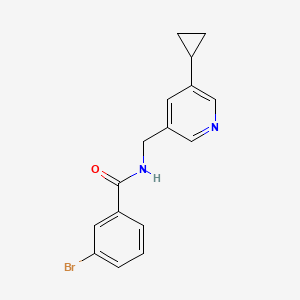
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2682549.png)

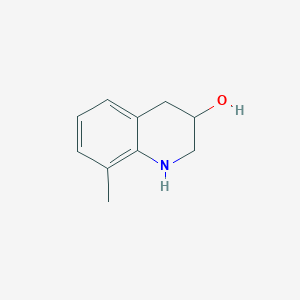
![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)
![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)
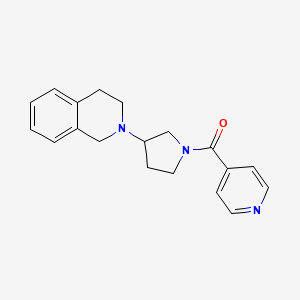
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)
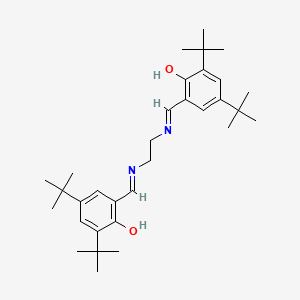
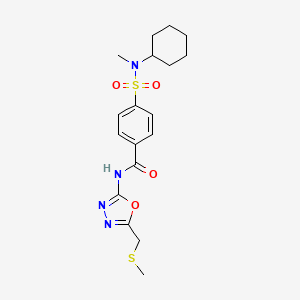
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
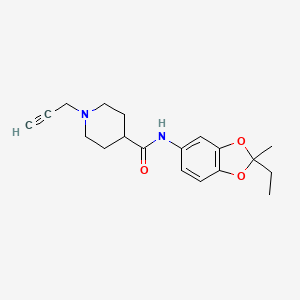
![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)